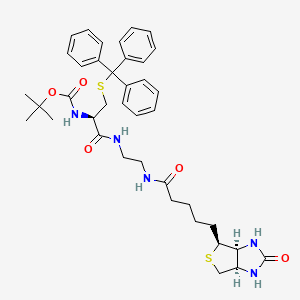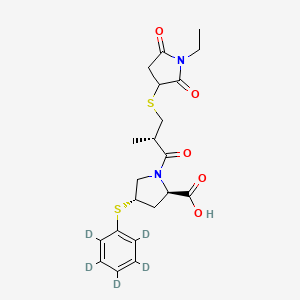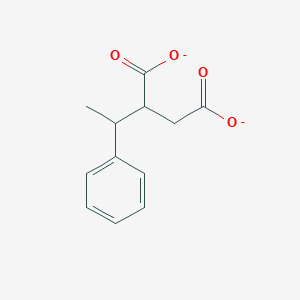
N-Acetil Anfotericina B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Amphotericin B (NAmB) is a synthetic derivative of the naturally occurring antifungal agent amphotericin B. It has been developed as an alternative to amphotericin B, which has a number of drawbacks, including its high cost, poor solubility, and the potential for adverse side effects. NAmB has been found to be more effective than the parent compound in treating a range of fungal infections, and has been used in a number of scientific research applications. In
Aplicaciones Científicas De Investigación
Agente Antifúngico
La Anfotericina B se considera uno de los antifúngicos más importantes de los últimos 60 años {svg_1}. Sigue siendo útil en el tratamiento de enfermedades fúngicas invasivas debido a su amplio espectro de actividad, baja tasa de resistencia y excelente acción clínica y farmacológica {svg_2}.
Tratamiento de Infecciones Fúngicas Invasivas
Diferentes formulaciones de Anfotericina B están disponibles para el tratamiento de infecciones fúngicas invasivas {svg_3}. Estas formulaciones tienen características distintas que pueden influir en los resultados terapéuticos {svg_4}.
Propiedades Farmacológicas
La Anfotericina B tiene propiedades farmacológicas únicas. Tiene un amplio espectro de actividad, baja tasa de resistencia y excelente acción clínica y farmacológica {svg_5}. El estudio destaca sus características químicas, estructuras farmacocinéticas, interacciones fármaco-diana, estabilidad y otras {svg_6}.
Desarrollo de Resistencia
El desarrollo de resistencia a la Anfotericina B sigue siendo relativamente raro {svg_7}. Esto la convierte en una herramienta valiosa en la lucha contra las infecciones fúngicas {svg_8}.
Modo de Acción
El modo de acción de la Anfotericina B se ha revisado recientemente {svg_9}. Comprender el modo de acción puede ayudar en el desarrollo de nuevos fármacos antifúngicos {svg_10}.
Toxicidad
A pesar de su efectividad, la Anfotericina B presenta una toxicidad significativa para el huésped que limita su uso {svg_11}. La investigación continúa para desarrollar nuevas formulaciones que podrían minimizar este efecto {svg_12}.
Mecanismo De Acción
Safety and Hazards
Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .
Análisis Bioquímico
Biochemical Properties
N-Acetyl Amphotericin B interacts with ergosterol, a component of fungal cell membranes . This interaction leads to the formation of pores in the cell membrane, causing rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death . It has also been demonstrated that N-Acetyl Amphotericin B induces oxidative damage in the cells .
Cellular Effects
N-Acetyl Amphotericin B has a profound effect on various types of cells and cellular processes. It influences cell function by affecting the permeability of cell membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Acetyl Amphotericin B has been shown to interfere with the formation of functional cell walls in budding cells .
Molecular Mechanism
The mechanism of action of N-Acetyl Amphotericin B is primarily through pore formation at the cell membrane after binding to ergosterol . This leads to rapid leakage of monovalent ions and subsequent fungal cell death . Additionally, it has been suggested that N-Acetyl Amphotericin B may also exert its effects by inducing oxidative damage in the cells .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Amphotericin B change over time in laboratory settings. For instance, it has been observed that the antibiotic binds to cells in the form of small aggregates characterized by a relatively short fluorescence lifetime . These aggregates bind preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage .
Dosage Effects in Animal Models
The effects of N-Acetyl Amphotericin B vary with different dosages in animal models. For example, a study found that cells expressing ABCA1 were more resistant to N-Acetyl Amphotericin B treatment, while cells lacking ABCA1 expression or expressing non-active ABCA1MM mutant displayed increased sensitivity .
Metabolic Pathways
N-Acetyl Amphotericin B is involved in several metabolic pathways. Comparative metabolomics analysis has identified key metabolites that are involved in carbon metabolism, fatty acids metabolism, amino acids metabolism, purine metabolism, folate biosynthesis, and one carbon pool by folate .
Transport and Distribution
N-Acetyl Amphotericin B is transported and distributed within cells and tissues. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . The formation of N-Acetyl Amphotericin B-rich extramembranous structures and binding of the drug molecules into the cell membranes and penetration into the cells have been observed .
Subcellular Localization
It has been observed that N-Acetyl Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . This suggests that N-Acetyl Amphotericin B may localize to these areas within the cell.
Propiedades
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUUNRLVBJXKB-UNCNTABKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?
A: N-Acetyl Amphotericin B belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)